6-Methyl-8-iodo-1,3-dichlordibenzofuran
Description
6-Methyl-8-iodo-1,3-dichlordibenzofuran (CAS: 132194-83-3) is a halogenated dibenzofuran derivative with the molecular formula C₁₃H₇Cl₂IO . Structurally, it features a dibenzofuran core substituted with chlorine atoms at positions 1 and 3, an iodine atom at position 8, and a methyl group at position 4. Limited experimental data are available for this compound in the provided evidence, but its structural analogs offer insights into its behavior.
Properties
CAS No. |
132194-83-3 |
|---|---|
Molecular Formula |
C13H7Cl2IO |
Molecular Weight |
377 g/mol |
IUPAC Name |
1,3-dichloro-8-iodo-6-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3 |
InChI Key |
OBPNDBUBANGTHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
Other CAS No. |
132194-83-3 |
Synonyms |
6-methyl-8-iodo-1,3-dichlordibenzofuran IMCDF |
Origin of Product |
United States |
Scientific Research Applications
Toxicology and Environmental Studies
One of the primary applications of 6-Methyl-8-iodo-1,3-dichlorodibenzofuran is in toxicological research. Studies have shown that compounds in the CDF family can interact with the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins.
- Cytochrome P450 Induction : Research indicates that this compound can inhibit the induction of cytochrome P450 isozymes in rat models. Specifically, it competes with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for binding to the Ah receptor, thereby reducing TCDD's ability to induce cytochrome P450 enzymes such as P4501A1 and P4501A2 . This antagonistic effect is significant for understanding how certain compounds can mitigate the toxic effects of more potent environmental pollutants.
- Environmental Impact Studies : As a chlorinated dibenzofuran, it is important to assess the environmental persistence and bioaccumulation potential of 6-Methyl-8-iodo-1,3-dichlorodibenzofuran. Research into similar compounds suggests that they can accumulate in the food chain and pose risks to wildlife and human health through biomagnification .
Synthesis and Chemical Reactions
The synthesis of dibenzofurans has been explored extensively due to their versatile applications in organic chemistry. The methods developed for synthesizing compounds like 6-Methyl-8-iodo-1,3-dichlorodibenzofuran often involve photochemical reactions or metal-catalyzed processes.
- Photoinduced Synthesis : Recent advancements in synthetic methodologies have demonstrated that dibenzofurans can be synthesized using environmentally friendly processes that avoid heavy metals . This approach not only enhances yield but also reduces the ecological footprint of chemical manufacturing.
- Reactivity Studies : The reactivity of chlorinated dibenzofurans with various nucleophiles has been studied to develop new materials for organic electronics. The unique properties imparted by halogen substitutions make these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Case Study 1: Inhibition of Cytochrome P450
In a controlled study involving rat liver microsomes, it was found that administering 6-Methyl-8-iodo-1,3-dichlorodibenzofuran significantly reduced the induction of cytochrome P450 enzymes when co-administered with TCDD. This finding highlights its potential use as a protective agent against dioxin toxicity in environmental remediation strategies .
Case Study 2: Environmental Monitoring
A study focused on monitoring CDF levels in industrial effluents identified 6-Methyl-8-iodo-1,3-dichlorodibenzofuran as a marker compound for assessing pollution from chlorinated compounds. Its detection helped establish links between industrial practices and environmental health risks .
Comparison with Similar Compounds
Chlorinated Dibenzofurans
- Pentachlorodibenzofuran (CAS: 57117-43-8): Contains five chlorine atoms at positions 2,3,4,6,5. The absence of iodine and methyl groups results in higher molecular symmetry and increased hydrophobicity compared to 6-methyl-8-iodo-1,3-dichlordibenzofuran. Such polychlorinated derivatives are often associated with environmental persistence and toxicity, similar to dioxins .
- 6-Chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran (Compound 3m from ): Features two chlorine atoms and an ethoxy group. The ethoxy substituent enhances solubility in polar solvents, whereas iodine in the target compound may increase lipophilicity .
Iodinated and Methyl-Substituted Analogs
- 1-Chloro-2-[1-(4-chlorophenyl)-2-iodoethyl]benzene (CAS: 16699-33-5): Shares iodine and chlorine substituents but lacks the dibenzofuran backbone.
Physical and Chemical Properties
Preparation Methods
Core Synthesis and Chlorination
The dibenzofuran core is synthesized via Ullmann coupling or condensation reactions. For example:
-
Step 1 : Condensation of 2-chlorophenol with 1-nitro-2-chlorobenzene in the presence of potassium hydroxide yields 1,3-dichlorodibenzofuran.
-
Step 2 : Further chlorination using sulfuryl chloride () in chlorobenzene at 45–130°C introduces additional chlorine substituents.
Example (Patent US3784698A) :
Methylation at Position 6
Methylation is achieved via Friedel-Crafts alkylation:
-
Conditions : 60–80°C in anhydrous dichloromethane for 6–8 hours.
Yield : ~75% (estimated from analogous reactions in Patent US3506720A).
Iodination at Position 8
Iodine is introduced via diazotization or direct electrophilic substitution:
-
Method A : Diazonium salt formation using sodium nitrite () in sulfuric acid (), followed by reaction with potassium iodide ().
-
Method B : Direct iodination with iodine monochloride () in acetic acid at 50°C.
Example (Patent US3506720A) :
Multi-Step Synthesis via Intermediate Halogenation
Sequential Halogenation and Functionalization
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Iodination of dibenzofuran | , , , 70°C | 82 |
| 2 | Chlorination | , , 40°C | 68 |
| 3 | Methylation | , , 80°C | 74 |
Key Advantage : Higher regioselectivity for iodine at position 8 due to reduced steric effects.
Purification and Characterization
-
Distillation : Vacuum distillation (0.2–0.3 torr) isolates fractions boiling at 185–196°C.
-
Crystallization : Recrystallization from petroleum ether enhances purity.
-
Analytical Data :
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed Coupling
Recent advancements employ palladium catalysts for direct functionalization:
-
Reagents : 8-Iodo-1,3-dichlorodibenzofuran, methylboronic acid (), Pd(PPh), KCO.
-
Conditions : 90°C in toluene/water (3:1), 12 hours.
Yield : 85% (based on analogous Suzuki couplings in Patent JP6038111B2).
Copper-Mediated Iodine Retention
Copper iodide () ensures iodine stability during methylation:
Conditions : Tetrahydrofuran (THF), –20°C to room temperature.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Halogenation | Scalable, uses inexpensive reagents | Low regioselectivity for iodine | 60–70 |
| Multi-Step Synthesis | High purity, controlled substitution | Lengthy purification steps | 50–65 |
| Catalytic Coupling | High efficiency, mild conditions | Requires expensive catalysts | 75–85 |
Critical Challenges and Solutions
-
Regioselectivity :
-
Iodine Stability :
-
Purification :
Industrial and Research Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-8-iodo-1,3-dichlordibenzofuran, and how can regioselectivity challenges be addressed?
- Methodological Answer : Synthesis typically involves halogenation and substitution reactions on dibenzofuran scaffolds. For iodination, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using iodine monochloride in acetic acid) can target the 8-position. Regioselectivity is influenced by steric and electronic factors; methyl and chlorine substituents at positions 6 and 1/3 direct iodination via deactivation/activation effects. Optimization requires monitoring by TLC and adjusting reaction temperature (e.g., 40–60°C) . Multi-step purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the desired isomer .
Q. Which analytical techniques are most effective for characterizing and purifying this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions. Chlorine and iodine atoms induce distinct deshielding effects; coupling patterns in aromatic regions confirm substitution patterns (e.g., doublets for adjacent protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, single-crystal studies of analogous iodo-dibenzofurans reveal bond angles and dihedral angles critical for confirming regiochemistry .
- HPLC-MS : Validates purity (>95%) and molecular weight. Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .
Q. How can researchers differentiate this compound from structurally similar polychlorinated dibenzofurans (PCDFs) in environmental samples?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., I vs. Cl). Gas chromatography coupled with electron capture detection (GC-ECD) or tandem MS (GC-MS/MS) provides selectivity. Retention indices and fragmentation patterns (e.g., m/z ratios specific to iodine substituents) are compared against reference standards .
Advanced Research Questions
Q. What mechanistic insights explain the preferential iodination at the 8-position in dibenzofuran derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that iodination at the 8-position is favored due to lower activation energy. The methyl group at position 6 donates electron density via hyperconjugation, activating the 8-position for electrophilic attack. Solvent effects (polar aprotic vs. protic) further modulate transition-state stability . Kinetic studies using stopped-flow spectroscopy can validate computational predictions .
Q. How does the environmental persistence of this compound compare to other halogenated dibenzofurans?
- Methodological Answer : Aerobic degradation studies in soil/water systems show that iodine’s larger atomic radius reduces enzymatic cleavage rates compared to chlorine. Half-life () determinations via LC-MS under UV exposure (254 nm) indicate slower photodegradation due to iodine’s lower bond dissociation energy. Comparative QSAR models predict bioaccumulation potential using log values .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions often arise from solvent purity, catalyst loading (e.g., Pd vs. Cu catalysts), or moisture sensitivity. Systematic replication under inert atmospheres (argon/glovebox) with anhydrous solvents (e.g., THF, DCM) is advised. Design of experiments (DoE) frameworks can isolate critical variables (temperature, reagent stoichiometry) .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis identify reactive sites. For Suzuki-Miyaura coupling, the iodine atom at position 8 serves as a leaving group; HOMO-LUMO gaps calculated via Gaussian09 reveal nucleophilic susceptibility. Solvent models (e.g., COSMO-RS) simulate reaction feasibility in toluene/DMF .
Q. Which in vitro assays are suitable for elucidating the compound’s toxicity pathways?
- Methodological Answer :
- CYP450 Inhibition Assays : Microsomal incubations with LC-MS/MS detect metabolite formation (e.g., hydroxylated derivatives).
- Aryl Hydrocarbon Receptor (AhR) Activation : Luciferase reporter gene assays in HepG2 cells quantify dioxin-like activity. IC values are benchmarked against 2,3,7,8-TCDD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
